molecular formula C22H28O4 B042916 (6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 93269-35-3

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B042916
CAS No.: 93269-35-3
M. Wt: 356.5 g/mol
InChI Key: YMWBUCYVXNFNBN-CTVGIFIDSA-N
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Description

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one is a useful research compound. Its molecular formula is C22H28O4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

  • The compound is structurally related to various steroidal analogs which have been studied for their crystal structure and molecular conformations. For instance, a study by Ketuly et al. (2009) explored the crystal structure of a related compound, highlighting the significance of hydrogen-bonding interactions in such molecules (Ketuly, Hadi, & Ng, 2009).

Medicinal Chemistry and Synthesis

  • Research by Shaheen et al. (2014) focused on the synthesis of derivatives of similar compounds, which were evaluated for their antimicrobial and antitumor activities, indicating the potential medical applications of these substances (Shaheen, Ali, Rosario, & Shah, 2014).
  • Another study related to the synthesis and biological activity of cyclopenta[a]phenanthrenes, as examined by Bhatt (1988), sheds light on the potential carcinogenic properties of certain derivatives, which is crucial for understanding their safety profile in medical applications (Bhatt, 1988).

Potential Therapeutic Applications

  • The work by Ching (2013) in synthesizing liver X receptor agonists from related compounds signifies the potential of these substances in treating disorders related to cholesterol metabolism (Ching, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s always recommended to handle chemicals with appropriate safety measures .

Future Directions

The future directions for the study and application of this compound are not specified in the search results. As a glucocorticoid, it may continue to be studied for its potential uses in treating inflammatory conditions .

Properties

IUPAC Name

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4-5,7,11,13,15,17,23,26H,6,8-10,12H2,1-3H3/t13-,15+,17-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWBUCYVXNFNBN-CTVGIFIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93269-35-3
Record name 17,21-Dihydroxy-6alpha-methylpregna-1,4,9(11)-triene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093269353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,21-DIHYDROXY-6.ALPHA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31G2E0J8OF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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